N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide
Description
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a piperidine-based acetamide derivative characterized by a 2-amino-acetyl substituent at the 1-position of the piperidine ring and a methyl-acetamide group at the 3-position. Its molecular formula is C₁₁H₂₀N₄O₂, with a molecular weight of 264.31 g/mol (calculated from and ). Piperidine derivatives are widely explored in pharmaceuticals due to their structural versatility and ability to modulate receptor binding .
Its stereochemistry, particularly the (S)-configuration in related analogs, may influence enantioselective interactions, as seen in similar piperidine-acetamide derivatives ().
Properties
IUPAC Name |
N-[1-(2-aminoacetyl)piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZTLWRQPIQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide typically involves the reaction of piperidine with acetic anhydride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide is primarily investigated for its potential as a therapeutic agent. Its structure suggests several possible applications:
- Neuropharmacology : The piperidine moiety is often linked to activity at neurotransmitter receptors, making this compound a candidate for treating conditions such as depression and anxiety. Preliminary studies indicate that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antimicrobial Properties : Research has shown that derivatives of piperidine exhibit antimicrobial activity. This compound may share these properties, warranting further investigation into its efficacy against various pathogens.
- Anticancer Research : The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Studies are ongoing to evaluate its potential as an anticancer agent by examining its effects on cell proliferation and apoptosis in cancer cell lines .
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Direct Acylation : This method involves the reaction of piperidine with acetic anhydride or acetyl chloride in the presence of a base to form the desired acetamide derivative.
- Multi-step Synthesis : A more complex route may involve the formation of intermediate compounds that are subsequently modified to yield this compound. This approach allows for the introduction of various functional groups that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperidine or pyrrolidine core with acetamide or amino-acetyl substitutions. Key comparisons include:
Structural and Physicochemical Comparisons
Stereochemical Considerations
The (S)-configuration in N-Methyl-N-piperidin-3-yl-acetamide () demonstrates enantioselective binding to neuronal receptors, a critical factor in central nervous system (CNS) drug design. In contrast, racemic mixtures of similar compounds may exhibit reduced potency or off-target effects .
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and its interactions with neurotransmitter receptors. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 224.26 g/mol
CAS Number: 1183525-32-7
The compound features a piperidine ring substituted with an aminoacetyl group and a methylacetamide moiety, which contributes to its unique biological profile.
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, potentially influencing pathways associated with mood regulation and cognition. Its structural characteristics allow it to bind selectively to specific receptors involved in neurotransmission, which could make it a candidate for treating conditions such as depression or anxiety .
Neuropharmacological Effects
Research indicates that compounds similar to this compound can exhibit significant neuropharmacological effects. For instance, studies have shown that related piperidine derivatives can modulate neurotransmitter systems, which may be beneficial for developing therapeutic agents aimed at treating neurological disorders .
Antimicrobial Activity
While the primary focus has been on neuropharmacological applications, there is emerging evidence regarding the antimicrobial properties of this compound. Similar piperidine derivatives have demonstrated antibacterial and antifungal activities against various pathogens. For example, studies have reported minimum inhibitory concentrations (MICs) indicating effectiveness against Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4.69 - 22.9 | Moderate to Good |
| Escherichia coli | 8.33 - 23.15 | Moderate |
| Candida albicans | 16.69 - 78.23 | Moderate |
Case Studies and Research Findings
-
Neuropharmacological Studies
In a study examining the effects of related compounds on mood regulation, it was found that piperidine derivatives could enhance serotonin receptor activity, suggesting potential antidepressant effects . -
Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated that certain derivatives exhibited strong antibacterial properties against both Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics . -
Pharmacokinetic Properties
Research has also focused on the pharmacokinetic properties of this compound, indicating favorable absorption and distribution characteristics that enhance its potential as a therapeutic agent .
Q & A
Q. What are the recommended methods for synthesizing N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide, and how can its purity be validated?
- Methodological Answer: Synthesis typically involves coupling reactions between piperidine derivatives and acetylated intermediates. For example, a multi-step approach may include:
Aminoacetylation: Reacting 3-aminopiperidine with chloroacetyl chloride under basic conditions to form the 2-aminoacetyl-piperidine intermediate.
Methylation: Introducing the methyl group via reductive amination or alkylation with methyl iodide.
Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization.
Purity validation requires HPLC (≥95% purity threshold) and LC-MS (to confirm molecular ion peaks, e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₈N₃O₂: 212.14) . Nuclear magnetic resonance (¹H/¹³C NMR ) should confirm structural integrity, focusing on piperidine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
- Storage: Store in airtight containers at 2–8°C, away from moisture and direct sunlight to prevent degradation .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
- Emergency Measures: For skin contact, rinse with 0.1 M acetic acid (to neutralize basic residues) followed by soap and water .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SHELX suite ) is ideal for resolving stereochemistry and conformational flexibility. Key steps:
Crystallization: Grow crystals via vapor diffusion (solvent: acetonitrile/ethyl acetate).
Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.
Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Focus on torsional angles of the piperidine ring (e.g., chair vs. boat conformation) and acetamide planar geometry .
Contradictions in NMR vs. X-ray data (e.g., axial vs. equatorial substituents) require cross-validation with DFT calculations (B3LYP/6-31G* basis set) .
Q. What experimental strategies can elucidate the compound’s potential biological activity?
- Methodological Answer:
- Target Identification: Screen against GPCR or kinase panels (e.g., radioligand binding assays for tachykinin NK1 receptors, referencing SR140333/SR142801 analogs ).
- In Vitro Assays: Use HEK293 cells transfected with fluorescent reporters to measure intracellular calcium flux or cAMP modulation. Dose-response curves (0.1–100 μM) will determine EC₅₀/IC₅₀ values .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) to assess species-specific metabolism .
Q. How can researchers address contradictions in stability data under varying pH conditions?
- Methodological Answer:
- pH-Rate Profiling: Conduct accelerated stability studies (25–40°C) in buffers (pH 1–10). Monitor degradation products (e.g., hydrolyzed piperidine or acetamide fragments) via UPLC-MS.
- Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life at 25°C. If instability occurs at pH < 3 (acidic hydrolysis), recommend lyophilized storage for long-term preservation .
Methodological Notes for Data Interpretation
- SAR Studies: Compare the compound’s activity to analogs like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (IPPA) to identify critical pharmacophores (e.g., methyl group’s role in receptor affinity) .
- Data Reproducibility: Validate synthetic batches with HPLC-PDA to detect trace impurities (e.g., residual solvents or diastereomers) that may skew biological results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
